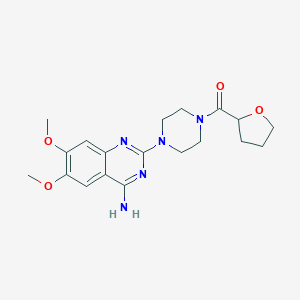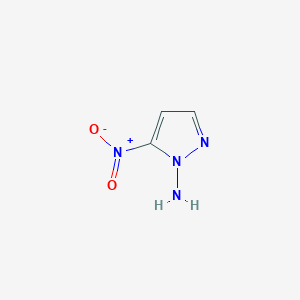![molecular formula C11H12F3NO B121586 3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine CAS No. 937612-31-2](/img/structure/B121586.png)
3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine" is a member of the azetidine family, which includes various azaheterocycles with a four-membered ring structure. Azetidines and their derivatives have been the subject of extensive research due to their potential applications in medicinal chemistry and as building blocks for the synthesis of more complex molecules 10.
Synthesis Analysis
The synthesis of azetidine derivatives often begins with precursors such as trifluoroketones, ethyl 4,4,4-trifluoroacetoacetate, or β-lactams, which undergo processes like imination, chlorination, and ring closure to form the azetidine core . For instance, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines involves a base-induced ring closure following chlorination and hydride reduction . Similarly, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones are synthesized from 3-benzyloxy-β-lactams and can be transformed into various CF3-containing compounds . The synthesis of azetidine derivatives can also involve stereoselective approaches to obtain specific cis- or trans-isomers, which are important for their biological activity .
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring, which can be substituted with various functional groups. The presence of a trifluoromethyl group is a common feature in these compounds, which significantly affects their chemical reactivity and physical properties 10. X-ray crystallography and NMR studies are often used to determine the precise structure and configuration of these molecules .
Chemical Reactions Analysis
Azetidine derivatives exhibit a range of chemical reactivities, such as regio- and stereospecific ring opening by various nucleophiles, including oxygen, nitrogen, carbon, sulfur, and halogen nucleophiles . The introduction of electron-withdrawing groups like the trifluoromethyl group can enhance the susceptibility of azetidines to nucleophilic attack . Additionally, azetidine derivatives can undergo rearrangements and ring contractions to form other heterocycles like aziridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The trifluoromethyl group, in particular, imparts unique properties such as increased lipophilicity and stability, making these compounds suitable for various applications 10. The presence of substituents can also affect properties like solubility and boiling points, which are important for their practical use in chemical synthesis and drug development.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Azetidines, including 3-substituted azetidines and their derivatives, have been extensively studied for their synthetic utility and reactivity. For instance, the rearrangement of 2-aryl-3,3-dichloroazetidines has been explored, revealing the intermediacy of 2-azetines and their potential in generating diverse heterocyclic compounds (Dejaegher, Mangelinckx, & de Kimpe, 2002). Additionally, the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, demonstrates the application of azetidine derivatives in developing ligands for nicotinic receptors, showcasing the relevance in medicinal chemistry (Karimi & Långström, 2002).
Drug Discovery and Medicinal Chemistry
Azetidine derivatives have shown promise in drug discovery, particularly in the design of molecules with potential therapeutic applications. The synthesis of amino acid-azetidine chimeras and their enantiopure 3-substituted azetidine-2-carboxylic acids highlights the utility of azetidines in generating novel bioactive compounds (Sajjadi & Lubell, 2008). Furthermore, the exploration of heterocyclic rimantadine analogues, including azetidine derivatives, for antiviral activity against influenza A emphasizes the potential of azetidines in developing new antiviral agents (Zoidis et al., 2003).
Material Science
In material science, azetidine-containing compounds have been investigated for their utility in creating self-curable systems. For example, an azetidine-terminated self-curable aqueous-based polyurethane dispersion demonstrates the potential of azetidine end groups in developing innovative materials with specific curing properties (Wang et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
3-[[2-(trifluoromethoxy)phenyl]methyl]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-1-3-9(10)5-8-6-15-7-8/h1-4,8,15H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDWFNVNEMWMIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588382 |
Source


|
| Record name | 3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine | |
CAS RN |
937612-31-2 |
Source


|
| Record name | 3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

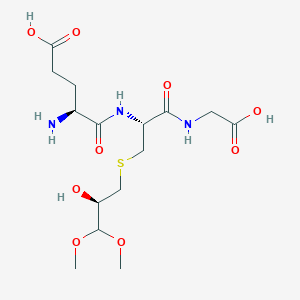
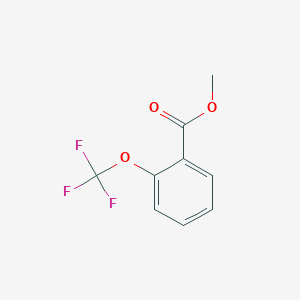
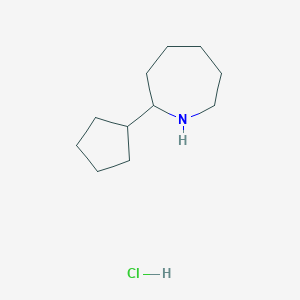
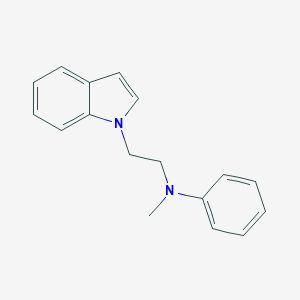
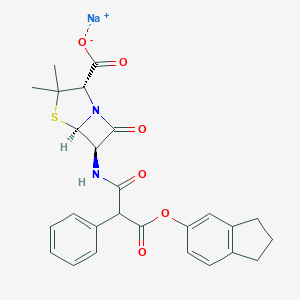
![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)
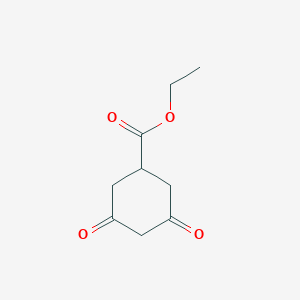
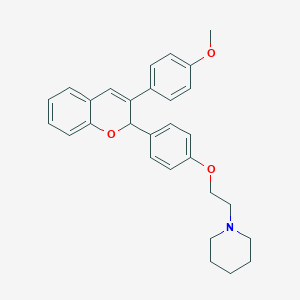
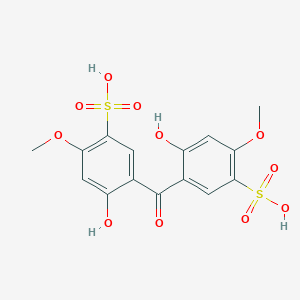
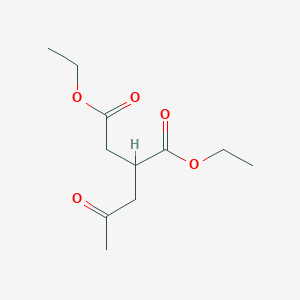
![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)
![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)
